molecular formula C12H14O4 B2520846 Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate CAS No. 294881-06-4

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Cat. No.: B2520846
CAS No.: 294881-06-4
M. Wt: 222.24
InChI Key: LREITJRAHWHNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is an organic compound with a molecular formula of C12H14O4 It is a derivative of phenylpropanoate and contains an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-ethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-ethoxyphenylacetic acid

    Reduction: 3-(4-ethoxyphenyl)-3-hydroxypropanoate

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used

Scientific Research Applications

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in various biochemical pathways. The ethoxy group may also influence the compound’s binding affinity to certain enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate
  • Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREITJRAHWHNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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